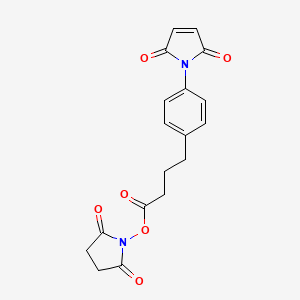

2,5-Dioxopyrrolidin-1-yl 4-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)butanoate

カタログ番号 B1681837

分子量: 356.3 g/mol

InChIキー: PMJWDPGOWBRILU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08067011B2

Procedure details

The following protocol is used to conjugate PE via an SMPB intermediate: 100 micromoles of phosphatidyl ethanolamine (PE) is dissolved in 5 mL of argon-purged, anhydrous methanol containing 100 micromoles of triethylamine (TEA). The solution is maintained over an argon or nitrogen atmosphere. The reaction may also be done in dry chloroform50 mg of succinimidyl-4-(p-maleimidophenyl)butyrate (SMPB, Pierce) is the added to the PE solution, and the solution is mixed well to dissolve. The solution is allowed to react for 2 hours at room temperature, while maintaining it under an argon or nitrogen atmosphere. Methanol is removed from the reaction solution by rotary evaporation and the solids are redissolved in 5 mLchloroform. The water-soluble reaction by-products are extracted from the chloroform with an equal volume of 1% NaCl. Extraction is repeated once more. The MPB-PE derivative is purified by chromatography on a column of silicic acid (Martin F J et al., Immunospecific targeting of liposomes to cells: A novel and efficient method for covalent attachment of Fab′ fragments via disulfide bonds. Biochemistry, 1981; 20:4229-38). Chloroform is removed from the MBP-PE by rotary evaporation. The derivative is stored at −20° C. under a nitrogen atmosphere until use.

[Compound]

Name

PE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

SMPB

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

phosphatidyl ethanolamine

Quantity

100 μmol

Type

reactant

Reaction Step Three

Name

succinimidyl-4-(p-maleimidophenyl)butyrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

PE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

C1(=O)N([CH:6]([CH2:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([N:18]3[C:22](=[O:23])[CH:21]=[CH:20][C:19]3=[O:24])=[CH:14][CH:13]=2)[C:7]([O-:9])=[O:8])C(=O)CC1.[CH3:27][OH:28]>C(N(CC)CC)C>[CH2:21]1[C:22](=[O:23])[N:18]([O:9][C:7]([CH2:6][CH2:10][CH2:11][C:12]2[CH:13]=[CH:14][C:15]([N:18]3[C:19](=[O:24])[CH:20]=[CH:21][C:22]3=[O:23])=[CH:16][CH:17]=2)=[O:8])[C:27](=[O:28])[CH2:20]1

|

Inputs

Step One

[Compound]

|

Name

|

PE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

SMPB

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(N1C(C(=O)[O-])CCC1=CC=C(C=C1)N1C(C=CC1=O)=O)=O)=O

|

Step Three

[Compound]

|

Name

|

phosphatidyl ethanolamine

|

|

Quantity

|

100 μmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

100 μmol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Five

|

Name

|

succinimidyl-4-(p-maleimidophenyl)butyrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(N1C(C(=O)[O-])CCC1=CC=C(C=C1)N1C(C=CC1=O)=O)=O)=O

|

Step Six

[Compound]

|

Name

|

PE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution is maintained over an argon or nitrogen atmosphere

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution is mixed well

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react for 2 hours at room temperature

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining it under an argon

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Methanol is removed from the reaction solution by rotary evaporation

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the solids are redissolved in 5 mLchloroform

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The water-soluble reaction by-products are extracted from the chloroform with an equal volume of 1% NaCl

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The MPB-PE derivative is purified by chromatography on a column of silicic acid (Martin F J et al., Immunospecific

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Chloroform is removed from the MBP-PE by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is stored at −20° C. under a nitrogen atmosphere until use

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1CC(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |